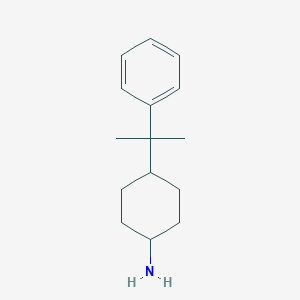
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C15H23N It is an amine, specifically a primary amine, characterized by the presence of a cyclohexane ring substituted with a phenylpropan-2-yl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpropan-2-yl)cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-phenylpropan-2-amine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the hydrogenation of the corresponding imine intermediate. The process is carried out under controlled pressure and temperature conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学研究应用
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(2-Phenylpropan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
4-(Propan-2-yl)cyclohexan-1-amine: Similar structure but lacks the phenyl group.
2-(Propan-2-yl)cyclohexan-1-amine: Similar structure but with a different substitution pattern on the cyclohexane ring.
4-(2-Phenylethyl)cyclohexan-1-amine: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine is unique due to the presence of both a phenyl group and a propan-2-yl group on the cyclohexane ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
属性
CAS 编号 |
88247-37-4 |
|---|---|
分子式 |
C15H23N |
分子量 |
217.35 g/mol |
IUPAC 名称 |
4-(2-phenylpropan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H23N/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-7,13-14H,8-11,16H2,1-2H3 |
InChI 键 |
FJIFMJQISUYDMW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CCC(CC1)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)


![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
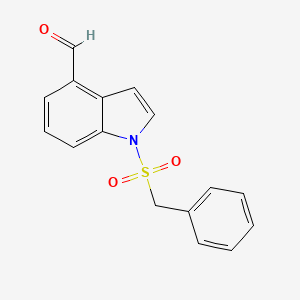

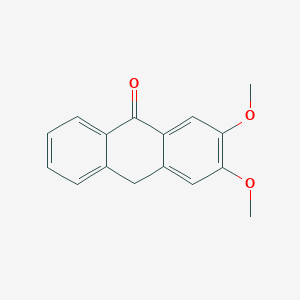
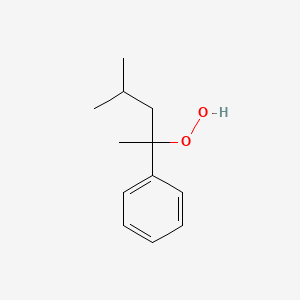
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
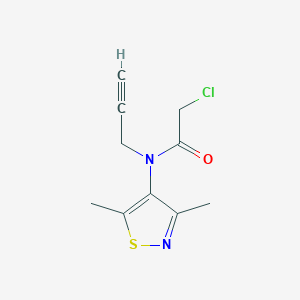
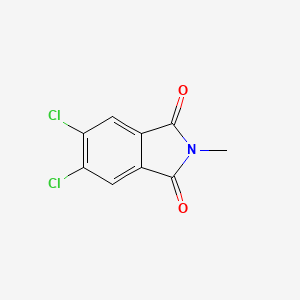
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
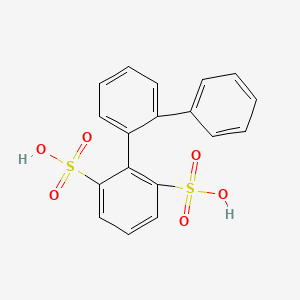
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
